molecular formula C22H24O B12601379 Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- CAS No. 647862-67-7

Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy-

Katalognummer: B12601379
CAS-Nummer: 647862-67-7
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: IICRAFCXVWETRB-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a cyclohexyl group, a phenyl group, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent addition of the substituents. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution and Friedel-Crafts alkylation processes, optimized for yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include KMnO₄ and CrO₃.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include LiAlH₄ and NaBH₄.

    Substitution: This reaction involves the replacement of one substituent with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

647862-67-7

Molekularformel

C22H24O

Molekulargewicht

304.4 g/mol

IUPAC-Name

1-[(1S)-1-cyclohexyl-3-phenylprop-2-ynyl]-4-methoxybenzene

InChI

InChI=1S/C22H24O/c1-23-21-15-13-20(14-16-21)22(19-10-6-3-7-11-19)17-12-18-8-4-2-5-9-18/h2,4-5,8-9,13-16,19,22H,3,6-7,10-11H2,1H3/t22-/m0/s1

InChI-Schlüssel

IICRAFCXVWETRB-QFIPXVFZSA-N

Isomerische SMILES

COC1=CC=C(C=C1)[C@@H](C#CC2=CC=CC=C2)C3CCCCC3

Kanonische SMILES

COC1=CC=C(C=C1)C(C#CC2=CC=CC=C2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.